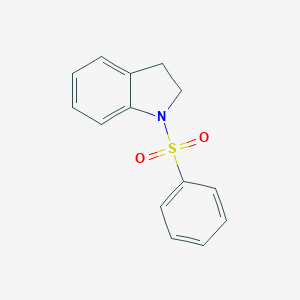

1-(Phenylsulfonyl)indoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIIJCYFOVAPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332534 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81114-41-2 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylsulfonyl Indoline and Its Derivatives

Direct Synthesis of 1-(Phenylsulfonyl)indoline from Precursors

The most common and direct route to this compound involves a two-step process starting from indole (B1671886). The first step is the sulfonylation of the indole nitrogen, followed by the reduction of the indole's C2-C3 double bond.

N-Sulfonylation: Indole is treated with benzenesulfonyl chloride in the presence of a base. A phase-transfer catalysis system, utilizing powdered sodium hydroxide (B78521) and a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate (B86663) in a solvent such as methylene (B1212753) chloride, has been shown to be effective. researchgate.net This reaction proceeds at a low temperature (0 °C) and is then stirred at room temperature to yield 1-(phenylsulfonyl)indole (B187392). researchgate.net

Reduction to Indoline (B122111): The resulting 1-(phenylsulfonyl)indole can be selectively reduced to this compound. A highly effective method employs sodium cyanoborohydride (NaCNBH₃) in trifluoroacetic acid (TFA). researchgate.net This system provides good to excellent yields of the corresponding indoline derivative. researchgate.net

| Step | Reagents & Conditions | Product | Yield |

| 1. N-Sulfonylation | Indole, Benzenesulfonyl chloride, NaOH, Tetra-n-butylammonium hydrogen sulfate, CH₂Cl₂ | 1-(Phenylsulfonyl)indole | ~93% researchgate.net |

| 2. Reduction | 1-(Phenylsulfonyl)indole, NaCNBH₃, TFA | This compound | Good to Excellent researchgate.net |

Functionalization Strategies on the this compound Scaffold

The phenylsulfonyl group plays a critical role in directing the regioselectivity of further functionalization on the indoline ring system. It activates the molecule for certain transformations while also providing a handle for directing metal catalysts to specific C-H bonds.

While the phenylsulfonyl group is often employed as a stable protecting group, its modification or replacement is a key strategy for introducing molecular diversity. The N-SO₂Ph bond can be cleaved under specific basic hydrolysis conditions, for instance, using potassium carbonate in methanol, to deprotect the nitrogen and yield the free indoline or indole derivative. chemijournal.com

Furthermore, the strategic replacement of the phenylsulfonyl group with other sulfonyl-based directing groups is a powerful tactic in C-H functionalization. For example, the N-(2-pyridyl)sulfonyl group can be installed on the indole nitrogen to specifically direct palladium catalysts to the C-2 position for alkenylation reactions. beilstein-journals.orgchim.it This highlights the ability to functionalize the nitrogen atom to control subsequent reactions on the carbocyclic or heterocyclic portions of the molecule.

Direct C-H functionalization has emerged as a highly atom-economical and efficient tool for modifying complex molecules, avoiding the need for pre-functionalized starting materials. chim.it On the 1-(phenylsulfonyl)indole scaffold, the inherent reactivity differences between the C-H bonds of the pyrrole-like ring (C2 and C3) and the benzene (B151609) ring (C4-C7) are exploited to achieve site-selective modifications. chim.it

The C-2 position of the 1-(phenylsulfonyl)indole nucleus, while typically less reactive towards electrophiles than the C-3 position, can be selectively functionalized through various advanced synthetic methods. chim.it These strategies often involve the use of directing groups or the generation of a 2-lithioindole intermediate. chim.itmdpi.com

####### 2.2.2.1.1. Palladium-Catalyzed C-H Alkenylation Guided by Directing Groups

A prominent strategy for achieving selective C-2 alkenylation is through palladium-catalyzed C-H activation, guided by a directing group attached to the indole nitrogen. The N-(2-pyridyl)sulfonyl group has proven particularly effective for this transformation. beilstein-journals.org

In this methodology, the pyridyl nitrogen atom coordinates to the palladium(II) catalyst, positioning it in close proximity to the C-2 C-H bond. This facilitates a cyclometalation step, leading to the regioselective cleavage of the C-2 C-H bond. beilstein-journals.orgchim.it The resulting palladacycle then reacts with an alkene, such as electron-deficient alkenes, to afford the C-2-alkenylated indole product. beilstein-journals.org The reaction typically requires an oxidant, like copper(II) acetate (B1210297) (Cu(OAc)₂), to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the product is released. beilstein-journals.org This approach allows for the introduction of various vinyl groups at the C-2 position with high selectivity. beilstein-journals.org

Table 2: Palladium-Catalyzed C-2 Alkenylation of N-(2-pyridyl)sulfonylindole

| Catalyst / Reagents | Alkene Partner | Solvent | Product |

| PdCl₂(MeCN)₂ (10 mol%), Cu(OAc)₂ | Various mono-, 1,1-, and 1,2-disubstituted alkenes | DMA | 2-Alkenyl-N-(2-pyridyl)sulfonylindole |

Data sourced from a study by Carretero and co-workers. beilstein-journals.org

####### 2.2.2.1.2. Acylation and Reductive Deoxygenation for Alkyl Substitution

The introduction of alkyl groups at the C-2 position can be accomplished through a two-step sequence involving Friedel-Crafts acylation followed by reductive deoxygenation. researchgate.net This method provides a versatile route to 2-alkyl-1-(phenylsulfonyl)indoles.

The initial acylation step can be challenging to perform directly at the C-2 position. A successful approach involves using a 2-(trimethylsilyl)-1-(phenylsulfonyl)indole precursor. The silyl (B83357) group directs the Friedel-Crafts acylation, using an acid chloride and a Lewis acid like aluminum chloride, to the C-2 position, yielding a 2-acyl-1-(phenylsulfonyl)indole. researchgate.net

Following acylation, the ketone carbonyl group is removed via reductive deoxygenation. A powerful reagent system for this transformation is the borane-tert-butylamine complex in the presence of aluminum chloride. researchgate.net This reduction efficiently converts the 2-acyl derivative into the corresponding 2-alkyl-1-(phenylsulfonyl)indole. researchgate.net A similar reductive deoxygenation strategy using sodium borohydride (B1222165) in trifluoroacetic acid has been shown to be highly effective for reducing 3-acyl-1-(phenylsulfonyl)indoles to 3-alkyl derivatives in nearly quantitative yields, demonstrating the broad applicability of this reduction method. researchgate.net

Table 3: Synthesis of 2-Alkyl-1-(phenylsulfonyl)indoles via Acylation-Deoxygenation

| Step | Substrate | Reagents | Product |

| 1. Acylation | 2-(trimethylsilyl)-1-(phenylsulfonyl)indole | RCOCl, AlCl₃ | 2-Acyl-1-(phenylsulfonyl)indole |

| 2. Deoxygenation | 2-Acyl-1-(phenylsulfonyl)indole | Borane-tert-butylamine, AlCl₃ | 2-Alkyl-1-(phenylsulfonyl)indole |

Data sourced from a study by Gribble and Ketcha. researchgate.net

Carbon-Hydrogen (C-H) Functionalization Reactions

Regioselective C-2 Functionalization

C-2 Sulfonylation Approaches

The introduction of a sulfonyl group at the C-2 position of the indole nucleus is a challenging transformation due to the inherent electronic preference for electrophilic substitution at C-3. However, several strategies have been developed to achieve this regioselectivity, often involving the use of N-protecting groups and specific catalytic systems.

One effective method involves the direct C-2 sulfonylation of N-protected indoles. For instance, the reaction of 1H-indole with p-toluenesulfonyl hydrazide in the presence of potassium iodide (KI) and hydrogen peroxide (H₂O₂) in water provides a rapid and efficient route to 2-tosyl-1H-indole. rsc.org The reaction proceeds quickly, often within minutes, and tolerates a range of substituents on the indole ring. rsc.org Electron-donating groups on the indole generally lead to higher yields of the C-2 sulfonylated product. rsc.org

Another approach utilizes the lithiation of N-protected indoles at the C-2 position, followed by trapping with a suitable sulfonylating agent. The N-phenylsulfonyl group can direct lithiation to the C-2 position. bhu.ac.in Similarly, N-tosylindoles can be regioselectively lithiated at C-2 with n-butyllithium (n-BuLi) and then reacted with S-alkyl or S-aryl phosphorodithioates or thiotosylates to yield the corresponding 2-sulfenylindoles. nih.govmdpi.com

Table 1: C-2 Sulfonylation of Substituted Indoles

| Entry | Indole Substrate | Sulfonylating Agent | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1 | 1H-Indole | p-Toluenesulfonyl hydrazide | KI/H₂O₂ | 2-Tosyl-1H-indole | 81 | rsc.org |

| 2 | 1-Methyl-1H-indole | p-Toluenesulfonyl hydrazide | KI/H₂O₂ | 1-Methyl-2-tosyl-1H-indole | 89 | rsc.org |

| 3 | 5-Methoxy-1H-indole | p-Toluenesulfonyl hydrazide | KI/H₂O₂ | 5-Methoxy-2-tosyl-1H-indole | 85 | rsc.org |

| 4 | N-Tosylindole | S-Phenyl phosphorodithioate | n-BuLi | 2-(Phenylthio)-1-tosyl-1H-indole | 94 | nih.govmdpi.com |

Regioselective C-3 Functionalization

The C-3 position of the this compound ring is electronically activated for various transformations. The strong electron-withdrawing nature of the N-phenylsulfonyl group facilitates nucleophilic attacks and other functionalizations at this site.

Nucleophilic Addition Reactions at C-3

The electron-deficient C2-C3 double bond in N-phenylsulfonylindoles is susceptible to nucleophilic addition.

Organocuprates, such as lithium dialkylcuprates, readily add to 1,2-bis(phenylsulfonyl)indole in a conjugate addition fashion at the C-3 position. scispace.comresearchgate.net This reaction often leads to the displacement of the N-phenylsulfonyl group, yielding 3-alkyl-2-(phenylsulfonyl)indoles. scispace.com The intermediate C-2 anion can be trapped with electrophiles, such as methyl iodide, to afford disubstituted products like 2,3-dimethyl-1-(phenylsulfonyl)indole. scispace.com Similarly, 2-nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition with organocuprates, resulting in 3-substituted 2-nitroindoles. researchgate.net

Grignard reagents add to the C2-C3 double bond of indoles bearing electron-withdrawing groups at the 3-position. For instance, the addition of allyl magnesium bromide to 1-(phenylsulfonyl)indole-3-carbaldehyde yields the corresponding alcohol, 3-(1-hydroxy-3-buten-1-yl)-1-(phenylsulfonyl)indole, in high yield. tandfonline.com Alkyl Grignard reagents can also add to 3-nitro-1-(phenylsulfonyl)indole, leading to the formation of trans-2-alkyl-3-nitroindolines as the major products. scispace.com

Lithiated heteroaryls, such as 2-lithiopyridine and 2-lithiothiazole, have been shown to add to 3-nitro-1-(phenylsulfonyl)indole, resulting in the formation of 2-heteroaryl-3-nitroindoles after the elimination of phenylsulfinate. scispace.comresearchgate.net

Lithiation at C-3 and Subsequent Electrophilic Trapping

Direct lithiation at the C-3 position of 1-(phenylsulfonyl)indole can be achieved through a halogen-metal exchange reaction. For example, 3-iodo-1-(phenylsulfonyl)indole (B1353761) can be treated with n-butyllithium to generate the 3-lithio-1-(phenylsulfonyl)indole species. acs.org This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position. acs.org

C-3 Sulfenylation via Oxidative Processes

The direct sulfenylation of indoles at the C-3 position is a common and efficient method for forming a C-S bond. sioc-journal.cn For N-phenylsulfonylindole, electrophilic thiocyanation can be achieved using N-thiocyanatosaccharin in the presence of an iron(III) chloride catalyst, yielding N-phenylsulfonyl-3-thiocyanatoindole. nih.gov Another approach involves the reaction of indoles with thiols in the presence of an iodine catalyst to produce C-3 sulfenylated products. acs.org

Table 2: Regioselective C-3 Functionalization of 1-(Phenylsulfonyl)indole Derivatives

| Entry | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | 1,2-Bis(phenylsulfonyl)indole | Lithium dimethylcuprate, then Methyl iodide | 2,3-Dimethyl-1-(phenylsulfonyl)indole | 70 | scispace.com |

| 2 | 1-(Phenylsulfonyl)indole-3-carbaldehyde | Allyl magnesium bromide | 3-(1-Hydroxy-3-buten-1-yl)-1-(phenylsulfonyl)indole | 90 | tandfonline.com |

| 3 | 3-Nitro-1-(phenylsulfonyl)indole | 2-Lithiopyridine | 2-(Pyridin-2-yl)-3-nitroindole | - | scispace.com |

| 4 | 3-Iodo-1-(phenylsulfonyl)indole | n-Butyllithium, then Electrophile | 3-Substituted-1-(phenylsulfonyl)indole | - | acs.org |

| 5 | 1-(Phenylsulfonyl)indole | N-Thiocyanatosaccharin, FeCl₃ | N-Phenylsulfonyl-3-thiocyanatoindole | 62 | nih.gov |

Annulation and Cyclization Reactions to Construct the Indoline Ring System

The construction of the indoline ring itself is a fundamental aspect of synthesizing this compound. Various transition metal-catalyzed annulation and cyclization reactions have been developed to achieve this with high efficiency and control.

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of indolines. This method typically involves the cyclization of β-arylethylamine derivatives. An efficient protocol utilizes picolinamide (B142947) (PA) as a protecting and directing group for the amine. organic-chemistry.orgorganic-chemistry.org This strategy allows for the intramolecular amination of ortho-C(sp²)-H bonds under mild conditions with low catalyst loadings. organic-chemistry.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle involving C-H palladation, oxidation, and C-N bond-forming reductive elimination. organic-chemistry.org This methodology has been successfully applied to the synthesis of various substituted indolines and has shown good functional group tolerance. organic-chemistry.orgrsc.org A similar palladium-catalyzed process for synthesizing 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives involves a sequential nitration and cyclization through the cleavage of two C-H bonds. rsc.org

| Catalyst/Reagents | Substrate Type | Key Features |

| Pd(OAc)₂, Picolinamide (PA) | β-arylethylamines | High efficiency, low catalyst loading, mild conditions. organic-chemistry.orgorganic-chemistry.org |

| Pd(II), PhI(OAc)₂ | 2-pyridinesulfonyl-protected phenethylamines | Good yields for various substituted indolines. organic-chemistry.org |

| Pd(OAc)₂, AgNO₃ | Sulfonyl hydrazides | Sequential nitration/cyclization for indazole synthesis. rsc.org |

Transition Metal-Catalyzed Cycloaddition and Cyclization Pathways

Copper-Catalyzed Oxidative Cyclizations

Copper catalysts offer a more economical and sustainable alternative for constructing the indoline ring. Copper(II) acetate has been shown to promote the oxidative cyclization of N-tosyl-o-allylanilines to afford tetracyclic indoline derivatives. acs.org This reaction proceeds efficiently at elevated temperatures in polar solvents like acetonitrile (B52724) or DMF. acs.org Another copper-catalyzed approach involves the intramolecular oxidative amination of an alkene, utilizing TEMPO as a co-catalyst and molecular oxygen as the terminal oxidant. nih.gov This method is particularly effective for synthesizing N-aryl and N-sulfonyl indoles from the corresponding 2-vinylanilines. nih.gov Furthermore, a novel method combines a base-promoted benzylic C-H cleavage with a copper-catalyzed anion-radical redox relay to synthesize N-H indoles from toluenes and nitriles without an external oxidant. d-nb.info

| Catalyst/Reagents | Substrate Type | Product Type |

| Cu(OAc)₂, Cs₂CO₃ | N-tosyl-o-allylaniline | Tetracyclic indoline derivative. acs.org |

| Cu(OTf)₂•bis(oxazoline), O₂, TEMPO | N-sulfonyl-2-vinylanilines | N-sulfonyl indoles. nih.gov |

| CuSO₄, Base | Toluene and nitrile derivatives | N-H indoles. d-nb.info |

Rhodium-Catalyzed Intramolecular Annulations (e.g., of N-Sulfonyl-1,2,3-triazoles)

Rhodium catalysts are highly effective in promoting intramolecular annulation reactions, particularly those involving N-sulfonyl-1,2,3-triazoles as carbene precursors. Upon treatment with a rhodium(II) catalyst, these triazoles extrude nitrogen to form a reactive α-imino rhodium carbene intermediate. researchgate.netberkeley.edu This intermediate can then undergo various transformations, including intramolecular C-H functionalization with pyrrole (B145914) and indole rings to construct N-bridgehead azepine skeletons. berkeley.edu These reactions typically proceed under mild conditions with high chemoselectivity. berkeley.edu The α-imino rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles are versatile and can participate in a range of synthetic transformations beyond simple annulations. researchgate.netsci-hub.se

| Catalyst | Substrate Type | Key Intermediate |

| Rh₂(OAc)₄ | Pyrrolyl and indolyl tethered N-sulfonyl-1,2,3-triazoles | α-imino rhodium carbene. berkeley.edu |

| Rh₂(oct)₄ | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | α-imino rhodium carbene. mdpi.com |

Stereoselective Cycloadditions (e.g., [4+1] and [3+2] Cycloadditions)

Stereoselective cycloaddition reactions provide a powerful means to construct the indoline ring system with control over the stereochemistry.

[4+1] Cycloadditions: A palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones has been developed to synthesize a variety of indolines. organic-chemistry.org This reaction proceeds with good yields and high diastereoselectivity under mild conditions.

[3+2] Cycloadditions: Rhodium-catalyzed [3+2] cycloaddition reactions are also prominent. For instance, the reaction of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazoles can lead to tetracyclic 3,4-fused dihydroindoles. mdpi.com These reactions proceed via an α-imino carbene intermediate. researchgate.netmdpi.com A novel [3+2] cycloaddition of 3-substituted indoles with vinyl aziridines and vinyl epoxides has also been developed, providing an alternative route to pyrroloindoline and furoindoline scaffolds. acs.org

| Reaction Type | Catalyst | Substrates | Key Features |

| [4+1] Cycloaddition | Palladium | 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones and N-tosylhydrazones | Good yields, high diastereoselectivity. organic-chemistry.org |

| [3+2] Cycloaddition | Rhodium(II) | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Synthesis of tetracyclic fused dihydroindoles. mdpi.com |

| [3+2] Cycloaddition | - | 3-substituted indoles and vinyl aziridines/epoxides | Access to pyrroloindoline and furoindoline scaffolds. acs.org |

Metal-Free Cyclization Approaches

The development of metal-free synthetic routes is of significant interest as it mitigates concerns regarding toxic metal residues in the final products. These approaches often leverage unique reactivity patterns to achieve the desired cyclization.

Electrochemical synthesis has emerged as a powerful, green, and efficient tool for the construction of heterocyclic compounds. nih.gov An iodide-mediated electrochemical intramolecular C(sp²)–H amination of 2-vinyl anilines provides a tunable method for synthesizing both indoles and indolines. organic-chemistry.org This reaction proceeds under metal- and external oxidant-free conditions. The process involves the generation of a key intermediate which can be influenced by the choice of additives. In the presence of potassium thiocyanate, an elimination reaction occurs to yield indoles. Conversely, the addition of an aniline (B41778) derivative leads to a nucleophilic substitution that directly produces the indoline scaffold. nih.gov

| Substrate | Conditions | Product | Yield |

| N-(2-vinylphenyl)benzenesulfonamide | Divided cell, Pt electrodes, MeCN, n-Bu4NI, PhNH2 | This compound | Good |

| N-allyl-N-(2-bromoallyl)benzenesulfonamide | Undivided cell, C(+) anode, Fe(-) cathode, DMF, n-Bu4NBF4 | 3-Methylene-1-(phenylsulfonyl)indoline | 75% |

Table 1: Examples of Electrochemical Intramolecular Cyclization

A novel approach to indoline synthesis involves the trapping of highly reactive benzyne (B1209423) intermediates, generated thermally, by tethered tertiary sulfonamides. nih.gov This method is distinct from typical benzyne reactions with primary or secondary sulfonamides where the N-H bond inserts into the aryne. In this case, the reaction of tertiary sulfonamides with benzynes generated from the hexadehydro-Diels-Alder (HDDA) reaction of triyne precursors leads to the formation of a zwitterionic intermediate. nih.gov This intermediate can then undergo either sulfonyl transfer or desulfonylation to yield the indoline core structure. The specific pathway taken is influenced by the ring size of the resulting heterocycle. This process is notable for the cleavage of the robust N-SO2R bond and its replacement with a new N-C bond. nih.gov

| Triyne Precursor | Sulfonamide Tether | Conditions | Product | Yield |

| 1,2,3-Tris(prop-2-yn-1-yloxy)benzene | N-Allyl-N-methylbenzenesulfonamide | Toluene, 90 °C | 1-Methyl-1-(phenylsulfonyl)indolinium salt | Moderate |

| Non-1,8-diyne-3-yne | N-Propargylbenzenesulfonamide | Toluene, 90 °C | This compound (after desulfonylation) | Good |

Table 2: Sulfonamide Trapping of Thermally Generated Benzynes

Electrochemical Intramolecular Cyclizations

Diastereo- and Enantioselective Synthesis of this compound Derivatives

Achieving control over the three-dimensional arrangement of atoms is a critical challenge in modern synthesis, particularly for the preparation of chiral molecules with potential biological activity.

The intramolecular cyclization of alkyne-tethered iminium ions represents a versatile strategy for constructing nitrogen-containing heterocycles. acs.org This reaction can be initiated by a Lewis or Brønsted acid, which activates a suitable precursor to form a reactive N-acyliminium ion. This electrophilic species is then intramolecularly trapped by the tethered alkyne nucleophile. The counter-ion of the acid used can influence the final product, leading to a divergent synthesis of various indolylidine, indole, and indoline derivatives. acs.org For instance, the use of specific acids can lead to the formation of a vinyl halide, which can be further functionalized. acs.org

| Substrate | Acid | Conditions | Product |

| N-(2-(3-Phenylprop-2-yn-1-yl)phenyl)acetamide | BF3·OEt2 | CH2Cl2, rt | 3-Benzylidene-1-acetylindoline |

| N-(But-3-yn-1-yl)-N-phenylbenzenesulfonamide | HBF4·OEt2 | CH2Cl2, rt | 1-(Phenylsulfonyl)-3-vinylindoline |

Table 3: Alkyne Iminium Ion Cyclization Examples

The Prins cyclization is a powerful carbon-carbon bond-forming reaction that can be adapted to synthesize complex spirocyclic architectures. In the context of indoline synthesis, an aza-Prins cyclization can be employed to construct spiro[indoline-3,4'-piperidine] (B44651) scaffolds. These reactions often involve the generation of an iminium ion intermediate from an isatin (B1672199) derivative or a related precursor. This is followed by an intramolecular cyclization with a tethered alkene or alkyne. The reaction can be catalyzed by Lewis acids or organocatalysts to achieve high levels of diastereoselectivity and enantioselectivity. For example, a cascade reaction involving an allylation followed by an aza-Prins cyclization has been developed to produce chiral spiroindolylpiperidine-γ-butyrolactones with excellent stereocontrol. chinesechemsoc.org

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Yield | dr | ee |

| Cyclic aldimine ester | 2-Indolyl-substituted allyl carbonate | Cu(MeCN)4BF4/L3, Pd(PPh3)4, K2CO3 | Chiral spiroindolylpiperidine-γ-butyrolactone | up to 90% | >20:1 | up to 99% |

| N-2,2,2-Trifluoroethylisatin ketimine | Allyl bromide | 1,8-Diazabicyclo[5.4.0]undec-7-ene, H2O, TMSBr | Spiro azacyclic oxindole (B195798) | Good to Excellent | N/A | N/A |

Table 4: Prins Cyclization for Spiroindoline Formation chinesechemsoc.orgresearchgate.net

Reactivity and Transformation Pathways of 1 Phenylsulfonyl Indoline

Nucleophilic Reactivity and Substitution Mechanisms

The N-phenylsulfonyl group is a potent electron-withdrawing group, which deactivates the indole (B1671886) ring towards electrophilic attack but renders it susceptible to nucleophilic reactions. scispace.com This electronic feature is central to the nucleophilic reactivity observed in systems derived from 1-(phenylsulfonyl)indoline.

Addition-Elimination Pathways in Electron-Deficient Indole Systems

While this compound itself is saturated, its oxidized counterpart, 1-(phenylsulfonyl)indole (B187392), serves as a key substrate for nucleophilic addition-elimination reactions. The strong electron-withdrawing nature of the N-phenylsulfonyl group makes the C2-C3 double bond of the indole ring electron-deficient and thus susceptible to attack by nucleophiles.

Research has shown that 3-nitro-1-(phenylsulfonyl)indole readily undergoes the addition of various aryl- and hetaryllithium nucleophiles. researchgate.net This reaction typically produces 2-substituted-3-nitroindoles, demonstrating a pathway where the nucleophile adds to the C2 position, followed by rearomatization. researchgate.net In some cases, particularly with N-protected pyrrolyllithium and indolyllithium nucleophiles, mixtures of both the expected indole and the corresponding indoline (B122111) products are formed. researchgate.net

Similarly, the reaction of 2-iodo-3-nitro-1-(phenylsulfonyl)indole with amines results in the formation of 2-amino-3-nitroindoles in high yields. researchgate.net This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the amine displaces the iodide at the electron-deficient C2 position. The reactions of nucleophiles with π-electrophiles that have leaving groups at the electrophilic center often occur via an addition-elimination mechanism analogous to SNAr. mdpi.com

Radical Transformations

This compound and its derivatives are versatile precursors for radical transformations. These reactions often involve the generation of key radical intermediates that dictate the final product structure. A notable strategy involves the copper-catalyzed direct C-H sulfonylation of indolines with arylsulfonyl chlorides, which is believed to proceed through a sulfonyl radical intermediate. sci-hub.se

Generation and Fate of α-Sulfonamidoyl Radicals

The generation of an α-sulfonamidoyl radical is a pivotal step in many transformations involving N-sulfonylated heterocycles. beilstein-journals.orgnih.gov Radical cyclizations of N-sulfonylindoles are prominent examples where these intermediates are formed. beilstein-journals.org For instance, the cyclization of an aryl radical onto the C3 position of an N-sulfonylindole generates an α-sulfonamidoyl radical. beilstein-journals.orgresearchgate.net

The fate of this radical is context-dependent. It can abstract an atom from a suitable donor, as seen in certain copper-catalyzed atom transfer cyclizations where a chlorine atom is abstracted faster than the sulfonyl group is eliminated. beilstein-journals.org However, a more common pathway is the β-elimination of a sulfonyl radical, a process that has significant synthetic utility for cleaving the stable N-SO₂Ar bond under mild conditions. nih.gov This elimination is a characteristic reaction of α-sulfonamidoyl radicals, regardless of their method of generation. nih.gov

Formation and Subsequent Reactions of Imine Intermediates

The β-fragmentation of an α-sulfonamidoyl radical, ejecting a phenylsulfonyl radical (PhSO₂•), leads to the formation of an imine intermediate. nih.govresearchgate.net This process is a cornerstone of radical additions and cyclizations of ene-sulfonamides and N-sulfonylindoles. beilstein-journals.orgresearchgate.net The resulting imines are often transient and serve as precursors to a variety of products. beilstein-journals.org

The stability and subsequent reactivity of the imine intermediate depend significantly on its substitution pattern. Key findings include:

Reduction: Spirocyclic N-arylimines formed from radical cyclization can be susceptible to in-situ reduction to the corresponding amine (spiro-indoline) by reagents like tributyltin hydride. beilstein-journals.orgresearchgate.net

Isolation: In contrast, related spirocyclic imines with N-alkyl groups are not easily reduced under the same conditions and can often be isolated. beilstein-journals.org Similarly, when the indole C2 position is substituted with an ester group, the resulting imine can be stable enough for isolation. beilstein-journals.orgresearchgate.net

Hydration/Fragmentation: In certain systems, such as those derived from 3-carboxy-N-sulfonyl-2,3-dihydropyrroles, the imine intermediate can undergo hydration followed by a retro-Claisen-type fragmentation, leading to rearranged ring-opened products. researchgate.net

| Indole C2 Substituent | Imine Intermediate Fate | Final Product |

|---|---|---|

| Hydrogen | In-situ reduction | Spiro-indoline |

| Ester | Stable for isolation | Spiro-imine |

Rearrangement Reactions

Skeletal rearrangements represent a powerful class of reactions for accessing complex molecular architectures from simpler precursors. nih.gov In the context of N-sulfonylindoles, these transformations can involve the reorganization of the heterocyclic core, often during complex reaction cascades.

Skeletal Rearrangements in Complex Annulation Sequences

While direct skeletal rearrangements of the this compound scaffold are not extensively documented, related N-sulfonylindole systems participate in notable rearrangement and annulation sequences. For example, the reaction of 3-nitro-1-(phenylsulfonyl)indole under Barton-Zard conditions, intended to form a pyrrolo[3,4-b]indole (B14762832), surprisingly yielded the rearranged pyrrolo[2,3-b]indole (B14758588). scispace.com This unexpected outcome involves a pathway with indole ring opening, highlighting how the N-phenylsulfonyl group can influence reaction courses toward skeletal reorganization. scispace.com

In other complex annulation reactions, the N-sulfonyl group plays a crucial role. Copper-catalyzed anion-radical redox relays have been used to synthesize N-H indoles from toluenes and nitriles. d-nb.info The proposed mechanism involves the generation of an iminyl radical which undergoes cyclization. d-nb.info Although this is an indole synthesis rather than a rearrangement of a pre-formed indole, it showcases the types of complex sequences where skeletal atom arrangements are orchestrated. Additionally, unusual skeletal rearrangements have been observed in coordination chemistry involving copper(II)-silsesquioxane complexes, where a piperazine (B1678402) ligand rearranged into ethylenediamine, demonstrating the potential for metal catalysts to induce profound structural changes. nih.gov

Abnormal Pathways in Established Indole Synthesis Reactions (e.g., Barton-Zard Rearrangements)

In certain established indole synthesis reactions, the presence of the N-phenylsulfonyl group on the indole or indoline nucleus can lead to unexpected or "abnormal" reaction pathways. A notable example is observed in the Barton-Zard pyrrole (B145914) synthesis. This reaction typically involves the condensation of a nitroalkene with an isocyanoacetate to form a pyrrole ring.

When 3-nitro-1-(phenylsulfonyl)indole is subjected to Barton-Zard conditions with ethyl isocyanoacetate, the expected product is ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate, which would result from the formation of a pyrrole ring fused at the 2- and 3-positions of the indole. However, the reaction surprisingly yields ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate. researchgate.netrsc.orgresearchgate.net This outcome represents a significant rearrangement, where the newly formed pyrrole ring is fused to the indole at the 2- and 3-positions, but with a different connectivity than anticipated, leading to a rearranged pyrrolo[2,3-b]indole system instead of the expected pyrrolo[3,4-b]indole. iupac.org

This abnormal pathway is believed to proceed through a fragmentation-rearrangement sequence involving the opening of the indole ring, a deviation dictated by the N-phenylsulfonyl protecting group. nih.gov When the N-phenylsulfonyl group is replaced with other protecting groups like N-benzyl or N-ethoxycarbonyl, the "normal" pyrrolo[3,4-b]indole product is formed. researchgate.netnih.gov This highlights the crucial role of the N-phenylsulfonyl group in directing the reaction towards this unusual rearrangement.

Table 1: Comparison of Expected vs. Abnormal Products in the Barton-Zard Reaction

| Reactants | Expected Product | Actual (Abnormal) Product | Reference |

|---|---|---|---|

| 3-Nitro-1-(phenylsulfonyl)indole + Ethyl isocyanoacetate | Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate | researchgate.netrsc.org |

Ring-Opening Reactions of this compound Derived Intermediates

The N-phenylsulfonyl group not only influences the reactivity of the indoline ring but can also facilitate ring-opening reactions in derived intermediates. The mechanism of the abnormal Barton-Zard reaction, as discussed previously, is a prime example of such a process. researchgate.netiupac.org

The proposed pathway for the formation of the rearranged pyrrolo[2,3-b]indole from 3-nitro-1-(phenylsulfonyl)indole involves an intermediate that undergoes a hydrolytic ring-opening of the indole core. researchgate.netresearchgate.netthieme-connect.de This transient opening of the heterocyclic ring allows for a skeletal rearrangement before re-cyclization occurs to form the final, unexpected product. This type of transformation underscores the ability of the potent electron-withdrawing phenylsulfonyl group to activate the indole nucleus towards pathways that are otherwise inaccessible.

While direct ring-opening of the this compound scaffold itself is not a commonly reported transformation, the concept is pivotal in understanding the formation of complex heterocyclic systems from N-sulfonylated indole precursors. The phenylsulfonyl group activates the aziridine (B145994) ring, a related three-membered heterocycle, toward various nucleophilic ring-opening reactions, which is a testament to its powerful electronic influence.

Oxidation Reactions to Oxindole (B195798) and Indoxyl Derivatives

This compound and its corresponding indole can be selectively oxidized to form valuable oxindole (indolin-2-one) and indoxyl (indolin-3-one) derivatives. The outcome of the oxidation is often dependent on the oxidant used and the substitution pattern of the indoline ring.

Manganese(III) acetate (B1210297) has been shown to be an effective oxidant for 1-(phenylsulfonyl)indolines. tandfonline.comtandfonline.com In cases where the C-2 position of the indoline is unsubstituted, oxidation can lead to nuclear acetoxylation at this position, which is then followed by hydrolysis and isomerization to afford the corresponding 1-(phenylsulfonyl)oxindole. tandfonline.com If the C-2 position bears an alkyl substituent, such as a methyl group, the oxidation can occur on the substituent instead. tandfonline.comtandfonline.com

The direct oxidation of the aromatic precursor, 1-(phenylsulfonyl)indole, provides a concise route to 1-(phenylsulfonyl)indoxyl. The use of magnesium monoperphthalate (MMPP) in refluxing acetic acid has been reported as an effective method for this transformation, yielding the indoxyl derivative in good yield. researchgate.net This contrasts with many other indole oxidation methods where the formation of the 2-oxindole is the more common outcome. researchgate.net

Table 2: Selected Oxidation Reactions of this compound/indole

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Manganese(III) acetate | 1-(Phenylsulfonyl)oxindole | tandfonline.comtandfonline.com |

| 1-(Phenylsulfonyl)indole | Magnesium monoperphthalate (MMPP) | 1-(Phenylsulfonyl)indoxyl | researchgate.net |

| 2-Formylindole | m-Chloroperbenzoic acid (Baeyer-Villiger) | 1-(Phenylsulfonyl)oxindole | researchgate.net |

These selective oxidation reactions provide important synthetic routes to oxindoles and indoxyls, which are core structures in many biologically active compounds and are versatile intermediates in organic synthesis. mdpi.comnih.govaablocks.com

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms of Functionalization Reactions

Understanding the step-by-step molecular processes in functionalization reactions is key to controlling their outcomes. Research has focused on the role of directing groups, catalysts, and the transition states they traverse to facilitate bond formation.

Role of Directed Ortho Metalation (DoM) in C-Metallation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In the context of 1-(phenylsulfonyl)indole (B187392), the phenylsulfonyl group serves as an effective directed metalation group (DMG). core.ac.uk The DMG coordinates to a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), through its Lewis basic heteroatoms (oxygen). wikipedia.orgorganic-chemistry.org This pre-coordination positions the base to deprotonate the sterically accessible C-H bond at the C-2 position of the indole (B1671886) ring, which is ortho to the nitrogen atom bearing the sulfonyl group. wikipedia.orgcore.ac.uk

This process, known as lithiation, generates a highly reactive 2-lithio-1-(phenylsulfonyl)indole intermediate. core.ac.uk This species is then poised to react with a wide range of electrophiles, leading exclusively to the formation of 2-substituted indole derivatives. wikipedia.orgcore.ac.uk The reaction is typically performed at low temperatures (e.g., -78 °C) in aprotic polar solvents like tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium species. uwindsor.canih.gov This method's high regioselectivity offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Table 1: Examples of Directed Ortho Metalation of 1-(Phenylsulfonyl)indole

| Base | Electrophile (E+) | Product | Reference |

| n-Butyllithium | Deuterium (B1214612) Oxide (D₂O) | [2-²H]-1-(Phenylsulfonyl)indole | nih.gov |

| Lithium Diisopropylamide | Halogen Sources | 2-Halo-1-(phenylsulfonyl)indoles | core.ac.uk |

| n-Butyllithium | Methyl Iodide | 2-Methyl-1-(phenylsulfonyl)indole | iupac.org |

Transition State Analysis in Catalytic Cycles

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for analyzing the transition states in catalytic cycles involving 1-(phenylsulfonyl)indoline derivatives. nih.gov These analyses provide insights into reaction barriers, selectivity, and the role of the catalyst.

In organocatalytic Friedel-Crafts reactions, for instance, transition state models have been proposed where a thiourea-based catalyst activates an in situ generated alkylideneindolenine intermediate. rsc.org The proposed transition state involves double hydrogen bonding between the thiourea (B124793) moiety's -NH groups and the nitrogen atom of the imine intermediate. rsc.org Simultaneously, the catalyst's basic site (e.g., a quinuclidine (B89598) nitrogen) activates the nucleophile, guiding its attack to a specific face of the intermediate and thereby controlling the enantioselectivity. rsc.org

Similarly, in palladium-catalyzed C-H alkenylation, a concerted metalation-deprotonation (CMD) pathway is often considered, proceeding through a defined transition state. uio.no DFT calculations for related catalytic systems have shown that non-covalent interactions, such as π-π stacking between the substrate and catalyst ligands, can be crucial in stabilizing the transition state and lowering the activation energy, thus dictating the reaction's efficiency and stereochemical outcome. nih.gov

Elucidation of Intermediate Structures and Reactivity Profiles

The isolation or trapping of reactive intermediates provides direct evidence for proposed reaction mechanisms. Studies on this compound have successfully characterized several key intermediates, shedding light on their structure and subsequent reactivity.

Characterization of Lithiated 1-(Phenylsulfonyl)indoles

The generation of lithiated 1-(phenylsulfonyl)indoles is a cornerstone of their functionalization chemistry. core.ac.uk Treating a THF solution of 1-(phenylsulfonyl)indole with n-butyllithium at -78 °C leads to the formation of the 2-lithiated species. nih.gov This intermediate is typically not isolated but is characterized by its subsequent reaction with an electrophile. For example, quenching the reaction mixture with deuterium oxide (D₂O) provides [2-²H]-1-(phenylsulfonyl)indole, confirming the position of metalation. nih.gov Further studies have even demonstrated the generation of 2,3-dilithio-1-(phenylsulfonyl)indole, which can be trapped by electrophiles to create 2,3-disubstituted indoles. acs.orgresearchgate.net The reactivity of these lithiated intermediates is highly dependent on the reaction conditions, including the choice of base and temperature.

Table 2: Generation and Trapping of Lithiated 1-(Phenylsulfonyl)indoles

| Precursor | Reagents | Intermediate | Trapping Agent | Product | Reference |

| 1-(Phenylsulfonyl)indole | 1. n-BuLi, THF, -78°C to 20°C | 2-Lithio-1-(phenylsulfonyl)indole | D₂O | [2-²H]-1-(Phenylsulfonyl)indole | nih.gov |

| 1-Phenylsulfonylindole | LDA, low temp. | 2-Lithio-1-(phenylsulfonyl)indole | Electrophiles (E+) | 2-E-1-(Phenylsulfonyl)indole | core.ac.uk |

| 2,3-Dibromo-1-(phenylsulfonyl)indole | n-BuLi | 2,3-Dilithio-1-(phenylsulfonyl)indole | Electrophiles (E+) | 2,3-Disubstituted Indoles | acs.org |

Studies on Transient Imine Species

Transient imine intermediates have been identified in radical cyclizations of N-sulfonylindoles. beilstein-journals.orgresearchgate.net The mechanism involves the 5-exo cyclization of an aryl radical onto the indole C-3 position, forming an α-sulfonamidoyl radical. beilstein-journals.org This radical then undergoes β-fragmentation, eliminating a sulfonyl radical (e.g., TolSO₂•) to generate a transient spiro-imine. beilstein-journals.orgresearchgate.net

The fate of this imine intermediate is highly dependent on the substitution pattern and reaction conditions. beilstein-journals.org When the indole C-2 position is substituted with an ester group, the resulting imine is stable and can be isolated and characterized. beilstein-journals.orgresearchgate.net However, if the C-2 position is unsubstituted (i.e., has a hydrogen atom), the imine is rapidly reduced in situ by the tin hydride reagent used to initiate the radical reaction, yielding a spiro-indoline product. beilstein-journals.orgresearchgate.net These studies provide strong evidence for the formation of imines through radical addition/elimination pathways. beilstein-journals.orgnih.gov

Zwitterionic Intermediates in Cyclization Reactions

In certain cycloaddition reactions, the formation of zwitterionic intermediates is postulated to explain the observed products and stereochemistry. mdpi.com While direct observation is rare, their involvement is inferred from mechanistic studies. For example, in [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions), an electron-deficient indole, such as 3-nitro-1-(phenylsulfonyl)indole, can react with a 1,3-dipole like a munchnone. iupac.orgmdpi.com

The reaction pathway is thought to involve the stepwise formation of a zwitterionic intermediate, which then cyclizes to form the final heterocyclic product. mdpi.com The polarity of the solvent can significantly influence the stability and lifetime of such intermediates, thereby affecting the reaction's stereoselectivity. mdpi.com While much of the evidence is based on analogous systems, the concept is critical for understanding how complex, polycyclic scaffolds can be constructed from 1-(phenylsulfonyl)indole derivatives. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Computational Studies

Comprehensive Spectroscopic Characterization

A full suite of spectroscopic methods has been employed to define the connectivity and chemical environment of the atoms within 1-(Phenylsulfonyl)indoline.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental tools for determining the structure of this compound in solution. Data from various sources provide a consistent picture of the chemical shifts and couplings, typically recorded in deuterated chloroform (B151607) (CDCl₃). ichemical.comtandfonline.com

Predicted ¹H NMR data in CDCl₃ shows distinct signals for the protons on both the indoline (B122111) and phenylsulfonyl moieties. ichemical.com Key resonances include a doublet around 6.70 ppm (J = 3.6 Hz), characteristic of the proton at the C3 position of the indole (B1671886) ring, and a doublet at approximately 8.03 ppm (J = 8.3 Hz) corresponding to a proton on the benzene (B151609) ring of the indoline core. ichemical.com The protons of the phenylsulfonyl group appear as multiplets in the range of 7.46-7.90 ppm. ichemical.com

Detailed ¹H NMR data is presented below:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.03 | d | 8.3 | Indoline-H |

| 7.90 | m | Phenylsulfonyl-H | |

| 7.60 | d | 3.6 | Indoline-H |

| 7.55 | m | Phenylsulfonyl-H | |

| 7.46 | m | Phenylsulfonyl-H | |

| 7.34 | t | 7.8 | Indoline-H |

| 7.26 | t | 7.5 | Indoline-H |

| 6.70 | d | 3.6 | Indoline-H |

Source: iChemical ichemical.com

¹³C NMR spectral data complements the proton analysis, with signals corresponding to all carbon atoms in the molecule. nih.gov

Infrared spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is characterized by strong absorptions corresponding to the sulfonyl (SO₂) group and vibrations from the aromatic rings. tandfonline.comnih.gov Key vibrational bands for related N-phenylsulfonyl indole derivatives include absorptions in the regions of 1375 cm⁻¹ and 1178 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. tandfonline.com Additional bands related to C-N stretching and aromatic C-H bending are also observed. nih.gov

| Technique | Source of Spectrum |

| FTIR (KBr) | Bio-Rad Laboratories, Inc. |

| ATR-IR | Bio-Rad Laboratories, Inc. |

| Source: PubChem nih.gov |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structural components. The GC-MS analysis of this compound shows a molecular ion peak [M]⁺ at m/z 257, which corresponds to its molecular weight (257.31 g/mol ). nih.gov The fragmentation pattern typically shows a prominent peak at m/z 116, resulting from the loss of the phenylsulfonyl group, and a peak at m/z 77, corresponding to the phenyl fragment. nih.gov

| Library | Top Peak (m/z) | 2nd Highest (m/z) | 3rd Highest (m/z) |

| Main library | 116 | 257 | 77 |

| Source: PubChem, NIST Mass Spectrometry Data Center nih.gov |

Infrared (IR) Spectroscopy

X-ray Crystallographic Analysis for Molecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. Studies on closely related 1-(phenylsulfonyl)indole (B187392) derivatives show that the sulfonyl group adopts a geometry where the nitrogen lone pair tends to eclipse the two sulfur-oxygen bonds. dartmouth.edu The indole ring system is generally planar. dartmouth.eduiucr.org

A critical structural parameter is the dihedral angle between the mean planes of the indole and phenylsulfonyl rings. In derivatives of 1-(phenylsulfonyl)indole, this angle can vary, with reported values such as 94.0(2)° for the parent compound and angles ranging from 75.1(7)° to 88.6(2)° for substituted analogues. dartmouth.edumdpi.com This near-perpendicular orientation is a common feature. iucr.org For instance, in Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone, the dihedral angles between the indole ring system and the phenylsulfonyl group are 65.7(8)° and 62.2(7)° for the two independent molecules in the asymmetric unit. iucr.org

Bond lengths within the indole framework are also influenced by the phenylsulfonyl group. The C2=C3 bond length in 1-(phenylsulfonyl)indole has been reported as 1.336(3) Å. dartmouth.edumdpi.com

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for corroborating experimental findings and predicting the electronic structure and reactivity of molecules.

DFT calculations have been performed on 1-(phenylsulfonyl)indole and its derivatives to understand their electronic properties. dartmouth.eduresearchgate.netnih.gov These calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict molecular geometries that are in good agreement with X-ray crystallographic data. dartmouth.eduresearchgate.net

DFT studies reveal that the N-phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the indole ring. This leads to a reduction in electron density, particularly at the C3 position, making it susceptible to certain chemical reactions.

Computational analyses also include the calculation of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dartmouth.eduresearchgate.net The energies and distributions of these orbitals are crucial for predicting the molecule's reactivity and electronic transition properties. dartmouth.edu The correlation between calculated molecular orbital energies and experimental absorption spectra has been successfully established for related compounds. dartmouth.edudartmouth.edu

Molecular Modeling for Conformational Analysis and Reaction Pathway Simulation

Computational chemistry provides powerful tools for understanding the three-dimensional structure and reactivity of molecules like this compound. Through molecular modeling, researchers can predict the most stable conformations, analyze the energy barriers between them, and simulate the pathways of chemical reactions, offering insights that complement experimental data.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the sulfur-nitrogen (S-N) bond. This rotation dictates the relative orientation of the phenylsulfonyl group and the indoline scaffold. Computational methods, particularly Density Functional Theory (DFT), are extensively used to explore these conformational possibilities and determine the most energetically favorable structures.

Studies on the closely related 1-(phenylsulfonyl)indole framework consistently reveal that the most stable conformers exhibit a nearly orthogonal arrangement between the mean planes of the indole system and the phenylsulfonyl group. iucr.org This perpendicular orientation is a result of minimizing steric hindrance and optimizing electronic interactions. The dihedral angle between these two rings in various substituted 1-(phenylsulfonyl)indoles has been experimentally and theoretically determined to be in the range of 73° to 88°. iucr.org For instance, in 3-iodo-1-(phenylsulfonyl)indole (B1353761), the dihedral angle is reported to be 82.84°. While the saturation of the five-membered ring in indoline introduces greater flexibility compared to the planar indole ring, the fundamental principle of a sterically favored, non-planar orientation of the phenylsulfonyl group is expected to be maintained.

Potential Energy Surface (PES) scans are a common computational technique used to identify stable conformers. This method involves systematically rotating a specific bond (in this case, the S-N bond) and calculating the energy at each step, allowing for the identification of energy minima (stable conformers) and maxima (transition states between conformers). For a related acetamide (B32628) derivative of 1-(phenylsulfonyl)indole, a computational analysis identified twelve potential conformers, with the most stable structure determined by finding the global minimum energy.

The stability of these conformers is governed by a complex interplay of non-covalent interactions, including van der Waals forces, hydrogen bonds, and π-stacking. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify these intermolecular and intramolecular contacts that stabilize the crystal packing and molecular conformation. iucr.org

Table 1: Representative Geometric Parameters of 1-(Phenylsulfonyl)indole Analogs from Computational Studies This table presents typical values from DFT calculations on closely related 1-(phenylsulfonyl)indole derivatives, as direct data for this compound is limited.

| Parameter | Description | Typical Calculated Value | Source(s) |

|---|---|---|---|

| Dihedral Angle (Indole-SO₂Ph) | The angle between the indole ring system and the phenylsulfonyl group. | 73° - 88° | iucr.org |

| S-N Bond Length | The length of the bond connecting the sulfur and nitrogen atoms. | ~1.65 Å | |

| O-S-O Bond Angle | The angle between the two oxygen atoms and the sulfur atom of the sulfonyl group. | ~120° |

| C-N-S Bond Angle | The angle around the indoline nitrogen atom. | ~115° | |

Reaction Pathway Simulation

Molecular modeling is also instrumental in elucidating the mechanisms of chemical reactions. By simulating reaction pathways, chemists can calculate the energy changes that occur as reactants transform into products, identify transient intermediates, and determine the activation energies required to overcome transition states. This information is crucial for understanding reaction feasibility, kinetics, and selectivity.

While numerous synthetic applications of N-arylsulfonyl indoles have been reported, detailed computational simulations of their reaction pathways are a developing field of study. rsc.org The general approach involves using DFT to map the potential energy surface of a reaction. nih.govrsc.orgnih.gov This allows for the characterization of all stationary points, including reactants, intermediates, transition states, and products.

A plausible reaction to simulate for a 1-(phenylsulfonyl)indole derivative is the regioselective metalation at the C2 position, a common step in the functionalization of the indole core. mdpi.com A theoretical study of this pathway would involve calculating the relative energies of each species along the reaction coordinate. The simulation would model the initial reactant, the approach of the organolithium reagent, the transition state for proton abstraction, the resulting C2-lithiated intermediate, and the final quenched product. The activation barrier, calculated as the energy difference between the reactant and the transition state, would provide a quantitative measure of the reaction's kinetic feasibility. scielo.org.mx

Molecular dynamics (MD) simulations can further enhance this understanding by providing insights into the time-dependent behavior and stability of molecules and reaction complexes, which is particularly useful in studying interactions with biological targets like proteins. researchgate.netmdpi.commdpi.com

Table 2: Illustrative Data for a Hypothetical Reaction Pathway Simulation: C2-Lithiation of 1-(Phenylsulfonyl)indole These values are representative of what would be calculated in a DFT simulation and are for illustrative purposes to demonstrate the methodology.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Indole + n-BuLi) | 0.0 |

| 2 | Transition State (Proton Abstraction) | +15.5 |

| 3 | Intermediate (C2-Lithiated Indole) | -5.2 |

This type of simulation provides a molecular-level picture of the reaction mechanism, helping to explain observed regioselectivity and to predict how changes in the substrate or reagents might affect the reaction outcome.

Synthetic Utility of 1 Phenylsulfonyl Indoline As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique electronic properties of 1-(phenylsulfonyl)indoline make it an excellent precursor for the synthesis of a variety of complex heterocyclic systems. The phenylsulfonyl group acts as a strong electron-withdrawing group, which modifies the reactivity of the indole (B1671886) nucleus, enabling reactions that are otherwise difficult to achieve with unsubstituted indoles.

Indoles substituted with electron-withdrawing groups, such as the phenylsulfonyl group, are known to undergo nucleophilic addition, 1,3-dipolar cycloaddition, and Diels-Alder reactions, leading to the formation of diverse heterocyclic structures like pyrroloindoles and carbazoles. scispace.comresearchgate.net For instance, 3-nitro-1-(phenylsulfonyl)indole has been utilized in Barton-Zard conditions to produce rearranged pyrrolo[2,3-b]indoles. scispace.com Similarly, both 2- and 3-nitro-1-(phenylsulfonyl)indoles react with munchnones, which are mesoionic 1,3-dipoles, to yield pyrrolo[3,4-b]indoles in good yields. scispace.com

Furthermore, the lithiation of 1-(phenylsulfonyl)indole (B187392) provides a powerful tool for introducing various substituents onto the indole core, which can then be elaborated into more complex heterocyclic frameworks. The generation of 3-lithio-1-(phenylsulfonyl)indole, followed by quenching with electrophiles, allows for the synthesis of 3-substituted indoles. acs.org This lithiated intermediate can also rearrange to the more stable 2-lithio-1-(phenylsulfonyl)indole, providing access to 2,3-disubstituted indoles. acs.org This methodology has been described as a synthetic equivalent for 2,3-dilithio-1-(phenylsulfonyl)indole. acs.org

The application of 1-(phenylsulfonyl)indole derivatives in cycloaddition reactions has also been explored. Electrophilic indoles, when reacted with pyridinium (B92312) N-ylides, can lead to the formation of novel indolizine (B1195054) derivatives through a sequence of 1,3-dipolar cycloaddition and ring-opening processes. acs.org These reactions expand the synthetic chemist's toolbox for accessing complex, polycyclic N-heterocycles.

A summary of representative reactions is provided in the table below:

Table 1: Synthesis of Complex Heterocyclic Systems from this compound Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-Nitro-1-(phenylsulfonyl)indole | Isocyanoacetate (Barton-Zard conditions) | Pyrrolo[2,3-b]indole (B14758588) | scispace.com |

| 2- or 3-Nitro-1-(phenylsulfonyl)indole | Munchnone (1,3-dipolar cycloaddition) | Pyrrolo[3,4-b]indole (B14762832) | scispace.com |

| 1-(Phenylsulfonyl)-3-iodoindole | tert-Butyllithium, then electrophile | 3-Substituted Indole | acs.org |

| Electrophilic 1-(Phenylsulfonyl)indoles | Pyridinium N-ylides | Indolizine | acs.org |

| 2-Iodo-3-nitro-1-(phenylsulfonyl)indole | Amines | 2-Amino-3-nitroindole | researchgate.net |

| Masked 2,3-diamino-1-(phenylsulfonyl)indole | α-Dicarbonyl compounds | 5H-Pyrazino[2,3-b]indoles | acs.org |

| 3-Nitro-1-(phenylsulfonyl)indole | Aryl- and hetaryllithium nucleophiles | 2-Substituted-3-nitroindoles | researchgate.net |

| N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole | Aromatic and aliphatic azides | 3-[2-(1-alkyltriazol-4-yl)-1-tosylethyl]indoles | rsc.org |

Application in the Construction of Natural Product Scaffolds

The indole ring is a fundamental structural motif found in a vast array of natural products with significant biological activities, ranging from the neurotransmitter serotonin (B10506) to the anticancer agent vinblastine. nih.gov The strategic use of the phenylsulfonyl protecting group on the indole nitrogen facilitates the construction of complex natural product scaffolds by enabling selective functionalization of the indole core.

A notable example is the use of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde as a key synthetic intermediate in the preparation of bouchardatine, a naturally occurring alkaloid. nih.gov This aldehyde can be synthesized from indole by protection with benzenesulfonyl chloride, followed by formylation at the 2-position. nih.gov

The ability to perform reactions at specific positions of the indole ring is crucial for building the intricate architectures of natural products. For instance, the synthesis of 3-(but-3-en-1-yl)-1-(phenylsulfonyl)-1H-indole has been achieved through the addition of allyl magnesium bromide to 1-(phenylsulfonyl)indole-3-carbaldehyde, followed by deoxygenation. tandfonline.com This type of transformation provides a route to 3-alkylated indoles, which are common substructures in many alkaloids.

Furthermore, derivatives of 1-(phenylsulfonyl)indole have been employed in the synthesis of bis(1H-indol-2-yl)methanones, which are potent inhibitors of FLT3 receptor tyrosine kinase, highlighting the relevance of this building block in constructing medicinally important scaffolds. nih.gov

The following table illustrates the application of this compound derivatives in the synthesis of natural product-related structures:

Table 2: Application of this compound in Natural Product Scaffold Synthesis

| This compound Derivative | Synthetic Target/Application | Reference |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Precursor for the synthesis of bouchardatine | nih.gov |

| 1-(Phenylsulfonyl)indole-3-carbaldehyde | Synthesis of 3-(but-3-en-1-yl)-1H-indoles | tandfonline.com |

| 1-(Phenylsulfonyl)indole derivatives | Synthesis of bis(1H-indol-2-yl)methanones | nih.gov |

Intermediates for Further Chemical Derivatization and Diversification

This compound and its derivatives are valuable intermediates for a wide range of chemical transformations, allowing for the diversification of the indole scaffold. The phenylsulfonyl group not only activates the indole ring towards certain reactions but also serves as a robust protecting group that can be cleaved under specific conditions to unveil the N-H indole.

The iodination of 1-(phenylsulfonyl)indole at the 3-position yields 3-iodo-1-(phenylsulfonyl)indole (B1353761), a versatile intermediate for cross-coupling reactions. The carbon-iodine bond can participate in various palladium-catalyzed reactions, such as Suzuki couplings with arylboronic acids, enabling the introduction of aryl groups at the 3-position of the indole.

Furthermore, the phenylsulfonyl group can influence the electronic properties and reactivity of the indole, making it a versatile building block for synthetic chemistry. cymitquimica.com For example, 1-(phenylsulfonyl)indoles undergo Friedel-Crafts acylation with high regioselectivity at the 3-position. chemijournal.com The resulting 3-acyl-1-(phenylsulfonyl)indoles can then be deprotected to afford 3-acylindoles. chemijournal.com

The reactivity of the side chain of substituted 1-(phenylsulfonyl)indoles has also been exploited. For instance, 1-phenylsulfonyl-2-methyl-3-phenylthioindole can undergo side-chain bromination to afford 1-phenylsulfonyl-2-bromomethyl-3-phenylthioindole, which serves as a starting material for the synthesis of 2-vinyl indoles via a Wittig-Horner reaction.

The following table summarizes some of the key derivatization reactions starting from this compound intermediates:

Table 3: Derivatization and Diversification of this compound

| Starting Intermediate | Reaction Type | Product | Reference |

| 1-(Phenylsulfonyl)indole | Iodination | 3-Iodo-1-(phenylsulfonyl)indole | |

| 3-Iodo-1-(phenylsulfonyl)indole | Suzuki Coupling | 3-Aryl-1-(phenylsulfonyl)indole | |

| 1-(Phenylsulfonyl)indole | Friedel-Crafts Acylation | 3-Acyl-1-(phenylsulfonyl)indole | chemijournal.com |

| 1-Phenylsulfonyl-2-methyl-3-phenylthioindole | Side-chain Bromination, Wittig-Horner | 2-Vinyl indole derivative | |

| 1-(Phenylsulfonyl)indole | Oxidation with MMPP | 1-(Phenylsulfonyl)indoxyl | researchgate.net |

| 1-(Phenylsulfonyl)indole | Reductive Cleavage of ArSO2 group | 3-Alkyl indoles | rsc.org |

| 1-(Pyrimidin-2-yl)indoline | Cu-catalyzed Sulfonylation | 7-(Phenylsulfonyl)-1-(pyrimidin-2-yl)indoline | sci-hub.se |

Q & A

Q. What are the established synthetic routes for 1-(Phenylsulfonyl)indoline, and how can structural purity be validated?

- Methodological Answer : The compound is typically synthesized via sulfonylation of indoline derivatives using phenylsulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). A detailed protocol involves:

Reacting indoline with benzenesulfonyl chloride in dichloromethane at 0–5°C.

Stirring for 12–24 hours under nitrogen.

Purifying via column chromatography (hexane/ethyl acetate).

Structural validation requires H/C NMR to confirm sulfonylation (e.g., disappearance of NH signals in indoline and emergence of SOPh peaks at ~7.5–7.9 ppm). X-ray crystallography (as in ) provides definitive conformation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Key for tracking sulfonylation (e.g., SOPh aromatic protons at δ 7.5–8.0 ppm; indoline ring protons at δ 6.5–7.3 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] for CHNOS: calc. 283.0668).

- FT-IR : SO asymmetric stretching at ~1350 cm and symmetric at ~1150 cm.

Cross-referencing with databases like PubChem () ensures consistency with known analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Optimization involves systematic screening of:

- Catalysts : Fe(II) salts () enhance regioselectivity in cyclization steps.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonyl intermediates.

- Temperature : UV-driven reactions () at 254 nm can reduce side products.

A representative table for optimization:

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| FeCl/DMF | 85 | 99% | |

| Pyridine/CHCl | 72 | 95% |

Statistical tools (e.g., ANOVA) should analyze replicate data to identify significant variables .

Q. How can conflicting biological activity data for sulfonyl indoline analogs be resolved?

- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Steps to resolve:

Standardize Assays : Use validated cell lines (e.g., HEK293 for kinase inhibition) and controls.

SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. ethoxyphenyl in and ).

Meta-Analysis : Pool data from multiple studies () using tools like RevMan to assess heterogeneity.

For example, NSC 237040 () shows varying IC values in kinase assays due to buffer pH differences .

Q. What frameworks guide hypothesis-driven research on the mechanistic role of this compound in enzyme inhibition?

- Methodological Answer : Apply the PICO Framework :

- Population : Target enzyme (e.g., cyclooxygenase-2).

- Intervention : Compound concentration (1–100 µM).

- Comparison : Known inhibitors (e.g., Celecoxib).

- Outcome : IC or binding affinity (K).

Pair with FINER Criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, ’s urea derivatives suggest probing hydrogen bonding via molecular docking .

Research Design & Data Presentation

Q. How should raw data from SAR studies on sulfonyl indolines be curated for reproducibility?

- Methodological Answer :

- Documentation : Share synthetic protocols (), including failed attempts (e.g., solvent incompatibilities).

- Data Repositories : Deposit NMR spectra in PubChem () or Zenodo.

- Supplementary Materials : Follow ’s guidelines to avoid duplicating tables/figures in-text.

Example workflow:

Raw Data → Processed (e.g., normalized IC50) → Public Repository (DOI) → Manuscript Citation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.